molecular formula C15H12ClN3 B2380129 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine CAS No. 324008-89-1

1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine

Cat. No. B2380129
CAS RN: 324008-89-1
M. Wt: 269.73
InChI Key: LCEMVLFMDXNHHN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine, also known as CP-4-PPA, is an organic compound with a wide range of applications in scientific research and industrial processes. CP-4-PPA is a yellow-green crystalline solid with a melting point of 167-169 °C and a boiling point of 302-305 °C. It is a versatile compound with a wide range of properties, such as high stability, low toxicity, and low volatility. CP-4-PPA is used in a variety of applications, including synthesis of organic compounds, catalytic processes, and as a reagent in biological and medicinal research.

Scientific Research Applications

Antimicrobial Properties

1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that certain derivatives of this compound exhibit significant antibacterial and antifungal effects, making them potential candidates for developing new antimicrobial agents. These studies often involve molecular docking to identify interactions with various proteins, providing insights into potential mechanisms of action (Prabhudeva et al., 2017; Viji et al., 2020; B'Bhatt & Sharma, 2017).

Structural Analysis

The structural and molecular properties of these compounds have been a key area of research. Studies involving X-ray crystallography and spectroscopic methods like FTIR and NMR have provided detailed insights into the molecular structure and conformation of various derivatives. This structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Kumarasinghe et al., 2009; Jayasudha et al., 2020).

Potential Anticancer Activity

Pyrazole derivatives, including 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine, have shown promise in anticancer research. These compounds have been synthesized and evaluated for their potential as molecular targeted anticancer drugs. This line of research is driven by the ongoing need for more effective and less toxic cancer treatments (Liu et al., 2017; Gomha et al., 2014).

Quantum Chemical Calculations

Quantum chemical methods have been employed to analyze the properties of these compounds at the molecular level. These studies include the analysis of molecular orbitals, charge distribution, and electronic structure, which are essential for predicting reactivity and designing new compounds with desired properties (Viji et al., 2020).

Synthesis Optimization

Efforts have also been made to optimize the synthesis of these compounds. Improving the yield and efficiency of synthesis processes is crucial for their potential industrial production and application in various fields (Liu et al., 2017).

properties

IUPAC Name

2-(3-chlorophenyl)-4-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-12-7-4-8-13(9-12)19-15(17)14(10-18-19)11-5-2-1-3-6-11/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEMVLFMDXNHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324417
Record name 2-(3-chlorophenyl)-4-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666617
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine

CAS RN

324008-89-1
Record name 2-(3-chlorophenyl)-4-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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